molecular formula C27H42O11 B12297098 3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid

3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid

Cat. No.: B12297098
M. Wt: 542.6 g/mol
InChI Key: MTWBRGYEFAXTHE-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid is a complex organic compound. It is characterized by multiple hydroxyl groups and a unique structural framework that includes a cyclopenta[a]phenanthrene core. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the oxane-2-carboxylic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the cyclopenta[a]phenanthrene core may interact with cellular receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzoic acid: Shares the trihydroxybenzene moiety but lacks the complex cyclopenta[a]phenanthrene structure.

    2-Oxo-2H-chromene derivatives: Similar oxo group and aromatic structure but different overall framework.

Uniqueness

3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid is unique due to its combination of multiple hydroxyl groups, the oxane-2-carboxylic acid moiety, and the cyclopenta[a]phenanthrene core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C27H42O11

Molecular Weight

542.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H42O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)

InChI Key

MTWBRGYEFAXTHE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)O

Origin of Product

United States

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